2-Aminopentanoic acid;hydrochloride

Arginase inhibition Antiamoebic drug discovery Enzyme kinetics

2-Aminopentanoic acid hydrochloride (CAS 27493-23-8 for the S‑enantiomer) is the hydrochloride salt of the non‑proteinogenic α‑amino acid L‑norvaline. With a molecular formula of C5H12ClNO2 and a molecular weight of 153.61 g·mol⁻¹, it is the linear‑chain isomer of the branched‑chain proteinogenic amino acid L‑valine.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
Cat. No. B15089837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopentanoic acid;hydrochloride
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)N.Cl
InChIInChI=1S/C5H11NO2.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H
InChIKeyIXXIIAPIURLROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminopentanoic Acid Hydrochloride (L-Norvaline HCl): Chemical Profile and Comparator Landscape


2-Aminopentanoic acid hydrochloride (CAS 27493-23-8 for the S‑enantiomer) is the hydrochloride salt of the non‑proteinogenic α‑amino acid L‑norvaline. With a molecular formula of C5H12ClNO2 and a molecular weight of 153.61 g·mol⁻¹, it is the linear‑chain isomer of the branched‑chain proteinogenic amino acid L‑valine [1]. As a non‑canonical building block, it is employed in peptide synthesis, enzymology, and metabolic research where incorporation into proteins must be avoided. Its closest structural analogs include L‑norleucine (2‑aminohexanoic acid), L‑valine, L‑leucine, and 2‑aminobutyric acid (AABA), each of which exhibits distinct biological recognition, transport, and inhibition profiles that preclude simple interchange [2].

Why 2-Aminopentanoic Acid Hydrochloride Cannot Be Interchanged with Closest Analogs


Although norvaline, norleucine, valine, and leucine share a common α‑amino acid scaffold, their side‑chain length and branching geometry dictate differential recognition by amino acid transporters, tRNA synthetases, and metabolic enzymes [1]. In vivo feeding studies demonstrate that norvaline and norleucine produce distinct tissue amino‑acid depletion patterns, confirming that individual analogues have non‑overlapping abilities to alter brain, plasma, and muscle amino‑acid concentrations [2]. At the enzyme level, L‑norvaline inhibits arginase with an IC₅₀ of 17.9 mM on Entamoeba histolytica arginase, whereas the reference inhibitor L‑NOHA exhibits an IC₅₀ of 1.57 mM – an 11.4‑fold difference that eliminates the possibility of using the two compounds interchangeably in arginase‑targeted experiments [3]. Similarly, L‑norvaline displays a Ki of 470 μM for human DDAH1, 360‑fold weaker than the covalent inactivator Cl‑NIL (Ki = 1.3 μM) [4]. These quantitative gaps underscore why generic substitution of 2‑aminopentanoic acid hydrochloride with another amino acid analogue will alter experimental outcomes and is scientifically invalid.

Quantitative Differentiation of 2-Aminopentanoic Acid Hydrochloride: Evidence for Scientific Procurement Decisions


Arginase Inhibition: L‑Norvaline Exhibits 11.4‑Fold Weaker IC₅₀ than L‑NOHA on E. histolytica Arginase

L‑Norvaline inhibits recombinant Entamoeba histolytica arginase (EhArg) with an IC₅₀ of 17.9 mM, compared with 1.57 mM for the reference inhibitor L‑NOHA (Nω‑hydroxy‑L‑arginine) [1]. This 11.4‑fold difference in potency defines L‑norvaline as a moderate‑affinity arginase ligand, suitable for applications where partial or tunable arginase inhibition is required rather than the near‑complete blockade achieved by L‑NOHA. The co‑crystal structure of EhArg with L‑norvaline (PDB 5ZEF, 2.0 Å resolution) further confirms a binding mode that is conserved across species but with subtle active‑site contacts that explain the reduced affinity relative to L‑NOHA [1].

Arginase inhibition Antiamoebic drug discovery Enzyme kinetics

DDAH1 Inhibition: L‑Norvaline is a 360‑Fold Weaker Covalent Inactivator than Cl‑NIL

In a head‑to‑head dissection study of DDAH1 (dimethylarginine dimethylaminohydrolase‑1) inhibitors, L‑norvaline exhibited a Ki of 470 μM, whereas the mechanism‑based inactivator Cl‑NIL (N⁵‑(1‑imino‑2‑chloroethyl)‑L‑ornithine) displayed a Ki of 1.3 μM and the fragment 2‑chloroacetamidine had a Ki of 310 μM [1]. The 360‑fold lower affinity of L‑norvaline relative to Cl‑NIL positions it as a reversible, low‑affinity probe for DDAH1 rather than an irreversible inactivator. This property is advantageous for washout experiments and for studying DDAH1 function without permanent enzyme inactivation.

Nitric oxide regulation DDAH1 covalent inhibitors Cardiovascular enzymology

Aqueous Solubility: Norvaline Free Base is 6.6‑Fold More Water‑Soluble than Norleucine

The water solubility of L‑norvaline free base is 10.5 g per 100 mL at 18 °C [1]. In contrast, the closest structural analog L‑norleucine exhibits a solubility of only 1.6 g per 100 mL at 23 °C [2]. This 6.6‑fold solubility advantage is amplified when the hydrochloride salt form (the target compound) is used, as protonation of the amino group further enhances aqueous solubility. The Waters Corporation explicitly recommends reconstituting norvaline in 0.1 N HCl rather than water alone, noting that solubility is substantially better under acidic conditions [3].

Formulation development Amino acid solubility Sample preparation

Blood‑Brain Barrier Transport: Norvaline is a Stronger Competitor than Norleucine for Threonine Transport

In a comparative study of threonine transport across the rat blood‑brain barrier, norvaline and 2‑aminobutyrate (AABA) were identified as stronger competitors than norleucine [1]. The same study demonstrated that norleucine, but not AABA, was a strong competitor for phenylalanine transport, revealing that norvaline and norleucine differentially engage the sodium‑dependent ASC transport system versus the sodium‑independent L system [1]. In subsequent tissue‑distribution experiments, rats fed norvaline showed distinct depletion patterns of branched‑chain amino acids in brain, liver, and muscle, with brain tyrosine and phenylalanine reduced more effectively than in peripheral tissues [2].

Blood-brain barrier Amino acid transport Neurochemistry

Chromatographic Selectivity: Simultaneous UHPLC Separation of Norvaline from Norleucine, Valine, and Leucine

A validated UHPLC method with pre‑column OPA derivatization achieved baseline resolution of norvaline, norleucine, and all 20 standard proteinogenic amino acids on a sub‑2 μm C18 column [1]. The limits of detection ranged from 0.06 to 0.17 pmol per injection, and limits of quantification from 0.19 to 0.89 pmol [1]. Critically, traditional single‑internal‑standard methods using either norvaline or norleucine alone fail when both non‑canonical amino acids must be simultaneously quantified in fermentation broths, because norvaline elutes close to valine and norleucine close to leucine [1]. This validated method enables co‑quantification, making 2‑aminopentanoic acid hydrochloride the chromatographically characterized choice for laboratories monitoring mis‑incorporation of non‑canonical amino acids in recombinant protein production.

UHPLC method validation Amino acid analysis Biopharmaceutical quality control

Protein Degradation Modulation: L‑Norvaline is as Effective as Leucine in Inhibiting Hepatocyte Proteolysis

In isolated rat hepatocytes, L‑norvaline was one of four leucine analogues (together with L‑norleucine, D‑norleucine, and L‑allo‑isoleucine) found to inhibit protein degradation as effectively as leucine itself [1]. At equimolar concentrations, these analogues reproduced the regulatory effect of leucine on bulk autophagy, while none of them affected protein synthesis [1]. This functional equivalence to leucine – but without incorporation into newly synthesized proteins – makes L‑norvaline hydrochloride a unique tool for dissecting leucine‑sensing pathways governing autophagy independently of anabolic protein translation effects.

Autophagy regulation Hepatocyte protein degradation Leucine analogues

Procurement‑Relevant Application Scenarios for 2-Aminopentanoic Acid Hydrochloride


Graded Arginase Modulation in Protozoan Infection Models

When screening antiamoebic compounds, L‑norvaline hydrochloride serves as a moderate‑affinity arginase inhibitor (IC₅₀ = 17.9 mM) that does not abolish enzyme activity, unlike L‑NOHA (IC₅₀ = 1.57 mM). This graded inhibition is critical for target‑engagement studies where residual arginase activity must be maintained while still observing a pharmacological effect [1]. The co‑crystal structure with E. histolytica arginase (PDB 5ZEF) provides atomic‑level validation of the binding mode, supporting structure‑based optimization campaigns [1].

Reversible Probing of DDAH1‑Nitric Oxide Axis in Endothelial Biology

For washout experiments investigating the role of DDAH1 in nitric oxide homeostasis, L‑norvaline hydrochloride offers a reversible, low‑affinity interaction (Ki = 470 μM) in contrast to the irreversible covalent inactivator Cl‑NIL (Ki = 1.3 μM) [2]. This reversibility is essential for time‑resolved studies where enzyme activity must be restored after inhibitor removal, a property not achievable with mechanism‑based covalent inhibitors.

UHPLC‑MS Reference Standard for Non‑Canonical Amino Acid Monitoring in Biopharmaceutical Fermentation

In recombinant protein manufacturing, mis‑incorporation of norvaline and norleucine into therapeutic proteins is a critical quality attribute. 2‑Aminopentanoic acid hydrochloride is employed as a certified reference standard in validated UHPLC methods that resolve norvaline from valine, leucine, and norleucine with sub‑picomole detection limits (LOD = 0.06–0.17 pmol) [3]. This enables obligatory process monitoring during E. coli fermentation to ensure product quality and regulatory compliance.

Non‑Proteinogenic Leucine Mimetic for Autophagy Research

L‑Norvaline hydrochloride inhibits hepatocyte protein degradation as effectively as leucine without being incorporated into newly synthesized proteins [4]. This functional mimicry uncouples the regulatory signal (autophagy suppression) from anabolic metabolism, providing a clean tool for dissecting leucine‑sensing pathways in studies of hepatic autophagy, muscle wasting, and metabolic disease.

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